2-Bromo-6-fluoropyridin-3-ol
Overview
Description
2-Bromo-6-fluoropyridin-3-ol (2-Br-6-F-Pyr-3-ol) is a halogenated organic compound belonging to the group of pyridines. It is a colorless solid substance, with a molecular formula of C5H4BrFO. This compound has been studied extensively, due to its potential applications in the fields of chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactivity
2-Bromo-6-fluoropyridin-3-ol serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its unique structure, featuring both bromo and fluoro substituents, makes it suitable for nucleophilic substitution reactions, contributing to the synthesis of complex organic molecules. For instance, its utilization in Suzuki reactions leads to the formation of disubstituted fluoropyridines, which can be further converted into pyridones, showcasing its versatility in creating biologically active compounds and materials with potential pharmaceutical applications (Sutherland & Gallagher, 2003).
Radiolabeling and Imaging Agents
The compound also finds application in the field of radiopharmaceuticals, where it is used in the synthesis of fluorine-18 labeled compounds. Such compounds are crucial in positron emission tomography (PET) imaging, providing insights into various biological processes in vivo. The ability to introduce fluorine-18 into pyridine rings through reactions involving 2-bromo-6-fluoropyridin-3-ol derivatives expands the toolkit for developing novel PET imaging agents, which are instrumental in diagnosing and monitoring diseases such as cancer and neurological disorders (Pauton et al., 2019).
Mechanism of Action
and a molecular weight of 191.99 . It’s a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .
The compound belongs to the class of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
properties
IUPAC Name |
2-bromo-6-fluoropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUDLUPZZLSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoropyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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